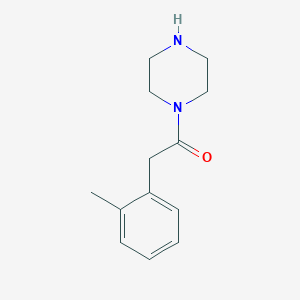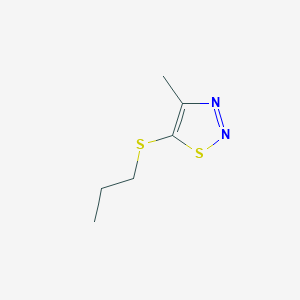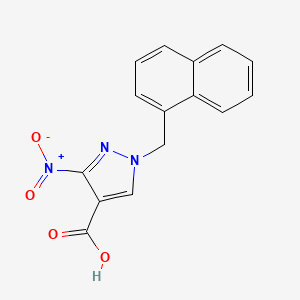
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as 3,4-methylenedioxypyrovalerone (MDPV) and belongs to the class of synthetic cathinones.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Characterization
Biginelli Reaction for Dihydropyrimidinone Derivatives : A novel synthesis approach using the Biginelli reaction was developed to create dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This method provides a simple and efficient route for synthesizing these compounds in good yields (Bhat et al., 2018).
Novel Derivatives Synthesis : The design and synthesis of novel derivatives incorporating the piperazine moiety have been explored, showcasing the versatility of this compound in generating new pharmacologically relevant structures (Kumar et al., 2017).
Dieckmann Cyclization Route : A Dieckmann cyclization technique was utilized to produce piperazine-2,5-diones, indicating the utility of this compound in complex chemical transformations (Aboussafy & Clive, 2012).
Antitumor Activity and DNA Methylation : Research into tertiary amino alcohols of the piperazine series has revealed potential antitumor activities, opening avenues for therapeutic applications beyond traditional drug use (Hakobyan et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
- Luminescent Properties of Naphthalimides : Investigations into piperazine substituted naphthalimide compounds have demonstrated unique luminescent properties and photo-induced electron transfer mechanisms, suggesting applications in material science and sensor technologies (Gan et al., 2003).
Electrochemical Synthesis
- Electrochemical Synthesis : A study presented an electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing an environmentally friendly approach to creating complex molecules (Nematollahi & Amani, 2011).
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCXMPGZBRDSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)




![4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether](/img/structure/B2976702.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2976704.png)
![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2976711.png)
![methyl (2Z)-2-({2-[4-(octyloxy)phenyl]pyrimidin-4-yl}methylidene)-3-oxobutanoate](/img/structure/B2976712.png)


